Bis(cyclopropylmethyl)amine

Übersicht

Beschreibung

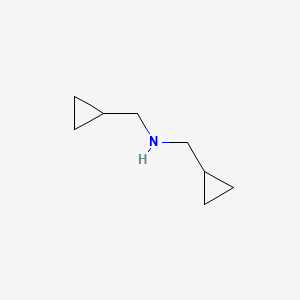

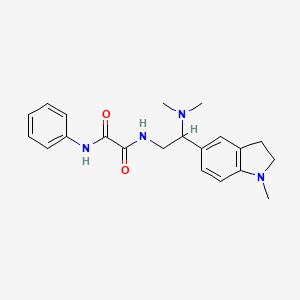

Bis(cyclopropylmethyl)amine is a chemical compound with the molecular formula C8H15N . It is a derivative of cyclopropylamine, which is an organic compound containing a cyclopropyl group attached to an amine functional group .

Molecular Structure Analysis

The molecular structure of Bis(cyclopropylmethyl)amine is characterized by two cyclopropylmethyl groups attached to a central nitrogen atom . The exact structure details are not available in the current resources.Physical And Chemical Properties Analysis

Bis(cyclopropylmethyl)amine hydrochloride, a related compound, is a powder with a molecular weight of 161.67 . The specific physical and chemical properties of Bis(cyclopropylmethyl)amine are not detailed in the available resources.Wissenschaftliche Forschungsanwendungen

Intramolecular Amination and Cyclopropane Derivatives

Research on bis(cyclopropylmethyl)amine and related structures has demonstrated its utility in the synthesis of complex organic compounds through intramolecular amination processes. Skvorcova, Grigorjeva, and Jirgensons (2017) explored the generation of 1-amino-1-hydroxymethylcyclobutane derivatives via intramolecular amination of nonclassical cyclopropylmethyl cation, highlighting the versatility of cyclopropane derivatives in organic synthesis (Skvorcova, Grigorjeva, & Jirgensons, 2017). This work emphasizes the strategic manipulation of cyclopropane substrates to access structurally complex and functionalized molecules, demonstrating the chemical utility of such frameworks in the generation of novel compounds with potential application in various fields, including pharmaceuticals and materials science.

Catalysis and Ligand Design

The utility of cyclopropylmethylamine derivatives extends into catalysis, particularly in the development of new ligands for transition metal complexes. For example, Zweifel et al. (2009) reported on the synthesis of chiral [Bis(olefin)amine]rhodium(I) complexes, showcasing their application in transfer hydrogenation reactions (Zweifel, Scheschkewitz, Ott, Vogt, & Grützmacher, 2009). These complexes represent a novel class of catalysts with significant potential for the efficient synthesis of chiral molecules, a key challenge in organic chemistry and pharmaceutical manufacturing.

Biomedical Applications

On the biomedical front, Poly(amido-amine)s (PAAs), which are related to bis(cyclopropylmethyl)amine through their backbone structure and synthesis involving primary or secondary amines, have been extensively studied for their biomedical applications. Ferruti, Marchisio, and Duncan (2002) discussed the synthesis, characterization, and various applications of PAAs, highlighting their potential in drug delivery systems, tissue engineering, and as biocompatible materials (Ferruti, Marchisio, & Duncan, 2002). The ability to tailor the properties of PAAs through chemical modification makes them particularly attractive for creating new materials that meet specific biomedical needs.

Photopolymerization Reactivity

In the field of materials science, bis(cyclopropylmethyl)amine and its derivatives have been investigated for their photopolymerization reactivity. Catel, Fischer, Fässler, and Moszner (2016) studied the use of bis(4-methoxybenzoyl)diethylgermane for the photopolymerization of vinylcyclopropanes, demonstrating enhanced reactivity over traditional systems (Catel, Fischer, Fässler, & Moszner, 2016). This research illustrates the potential for developing new photoinitiating systems for advanced polymerization techniques, which are crucial for the fabrication of high-performance materials with diverse applications.

Hydrogen-Bond Donor Catalyst

Lastly, the role of cyclopropylmethylamine derivatives as hydrogen-bond donor catalysts in organic transformations has been explored. Ranga et al. (2021) highlighted the use of bis(amino)cyclopropenium ion as a catalyst in conjugate addition reactions, showcasing the utility of cyclopropylmethylamine derivatives in facilitating organic reactions through non-covalent interactions (Ranga, Ahmad, Nager, Rana, & Vijaya Anand, 2021). This approach opens new avenues for the development of catalysts that operate under mild conditions and offer high selectivity, which is beneficial for the synthesis of complex organic molecules.

Wirkmechanismus

Target of Action

Bis(cyclopropylmethyl)amine is a type of polyamine, a group of molecules that play crucial roles in various physiological and pathophysiological processes . The primary targets of Bis(cyclopropylmethyl)amine are likely to be proteins and enzymes involved in these processes.

Mode of Action

Polyamines, including bis(cyclopropylmethyl)amine, are known to interact with proteins and nucleic acids, influencing their structure and function . They can bind to DNA, RNA, and proteins, affecting their stability and activity . The exact mode of action of Bis(cyclopropylmethyl)amine remains to be elucidated.

Biochemical Pathways

Bis(cyclopropylmethyl)amine, as a polyamine, is likely to be involved in several biochemical pathways. Polyamines are known to play roles in cell growth, differentiation, gene expression, and signal transduction . They are also involved in the regulation of ion transport, calcium dynamics, lipid, protein kinase, protein conjugation, and nucleic acid regulation mechanisms . These processes can modulate downstream transcriptomic, proteomic, metabolomic, and hormonal pathways affecting growth, development, and stress tolerance .

Result of Action

As a polyamine, it is likely to have significant effects on cellular proliferation, differentiation, and apoptosis . It may also influence the stability and activity of various proteins and nucleic acids .

Eigenschaften

IUPAC Name |

1-cyclopropyl-N-(cyclopropylmethyl)methanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15N/c1-2-7(1)5-9-6-8-3-4-8/h7-9H,1-6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAHWCHOEOKIPLN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1CNCC2CC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

125.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5,5a,6,11b-tetrahydrochromeno[4',3':4,5]thiopyrano[2,3-d]thiazole-2(3H)-thione](/img/structure/B2599205.png)

![3-[(4-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}anilino)methylene]-1,1,1,5,5,5-hexafluoro-2,4-pentanedione](/img/structure/B2599210.png)

![N-[[5-[2-oxo-2-[2-(trifluoromethyl)anilino]ethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]furan-2-carboxamide](/img/structure/B2599211.png)

![4-[4-Hydroxy-2-(3-methoxyphenyl)pyrrolidine-1-carbonyl]pyridine-2-carbonitrile](/img/structure/B2599212.png)

![N-(benzo[d]thiazol-2-yl)-2-(2-((4-fluorobenzyl)thio)-6-oxo-1,6-dihydropyrimidin-4-yl)acetamide](/img/structure/B2599216.png)

![3-{[2,4'-Bipyridine]-5-yl}-1-(oxan-4-yl)urea](/img/structure/B2599217.png)

![N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-2-(4-(isopropylthio)phenyl)acetamide](/img/structure/B2599221.png)

![4-(((6-(Furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)methyl)-2-methylthiazole](/img/structure/B2599226.png)